molecular formula C19H19N3O6S2 B2413402 Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 887207-90-1

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2413402
CAS No.: 887207-90-1
M. Wt: 449.5
InChI Key: GTSKCENFICWSBX-VZCXRCSSSA-N
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Description

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-Aminobenzothiazole
  • Benzothiazole-2-thiol
  • 6-Methylbenzothiazole

Uniqueness

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the ethoxybenzoyl and sulfamoyl groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Biological Activity

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Benzothiazole with a sulfamoyl group
  • Substituents : Ethoxybenzoyl and methyl acetate groups

This unique combination of functional groups may contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

  • Enzyme Inhibition :
    • The sulfamoyl group is known for its role in inhibiting carbonic anhydrase (CA), an enzyme crucial for various physiological processes. Compounds with similar structures have shown high affinity for CA isoforms, indicating that this compound may exhibit similar properties .
  • Antioxidant Activity :
    • Preliminary studies suggest that compounds with the benzothiazole moiety can act as antioxidants. This activity is critical in mitigating oxidative stress-related diseases .
  • Antimicrobial Properties :
    • Analogous compounds have demonstrated significant antimicrobial activity against various pathogens, which may extend to this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionHigh affinity for carbonic anhydrase
AntioxidantSignificant antioxidant activity
AntimicrobialEffective against specific bacterial strains
CytotoxicityLow cytotoxicity in mammalian cell lines

Case Studies and Research Findings

  • Tyrosinase Inhibition :
    • A study investigated the tyrosinase inhibitory effects of related compounds. Results indicated that certain analogs exhibited potent inhibition, suggesting that this compound might also possess similar properties .
  • Antimalarial Activity :
    • Compounds structurally related to benzothiazoles have shown promise in treating malaria. For instance, certain hydrazones demonstrated significant antiplasmodial activity against resistant strains of Plasmodium falciparum, indicating potential applications for this compound in antimalarial therapies .
  • Cytotoxicity Studies :
    • In vitro studies on cell viability have shown that certain derivatives do not exhibit significant cytotoxicity at low concentrations (≤20 µM), making them candidates for further therapeutic exploration without the risk of harming normal cells .

Properties

IUPAC Name

methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-3-28-13-6-4-12(5-7-13)18(24)21-19-22(11-17(23)27-2)15-9-8-14(30(20,25)26)10-16(15)29-19/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSKCENFICWSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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